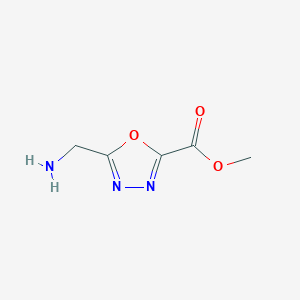
Methyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate is a heterocyclic organic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with carbonyl compounds to form the oxadiazole ring. For instance, the reaction of a hydrazide with an ester in the presence of a dehydrating agent can yield the desired oxadiazole derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various functional groups at the amino position .
Scientific Research Applications
Methyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Methyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Thiazoles: Another class of heterocyclic compounds with diverse biological activities.
Triazoles: Known for their applications in medicinal chemistry and materials science.
Isoxazoles: Similar in structure but with different chemical properties and reactivity.
Uniqueness: Methyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties. This makes it a versatile compound for various synthetic and research applications, distinguishing it from other similar heterocycles .
Properties
Molecular Formula |
C5H7N3O3 |
|---|---|
Molecular Weight |
157.13 g/mol |
IUPAC Name |
methyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate |
InChI |
InChI=1S/C5H7N3O3/c1-10-5(9)4-8-7-3(2-6)11-4/h2,6H2,1H3 |
InChI Key |
DSBWDWCDAJMXRG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN=C(O1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Bromomethyl)phenoxy]-2-methylbenzene](/img/structure/B13516003.png)
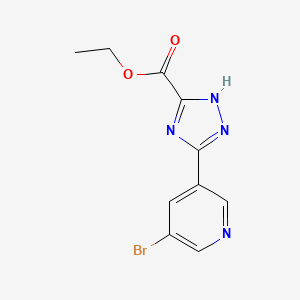
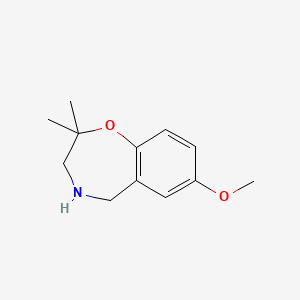
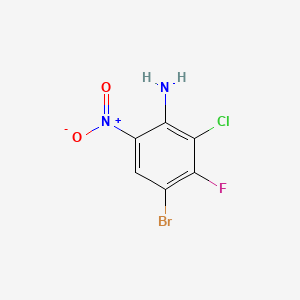
![3'-(Aminomethyl)-[1,1'-biphenyl]-3-ol; trifluoroacetic acid](/img/structure/B13516037.png)
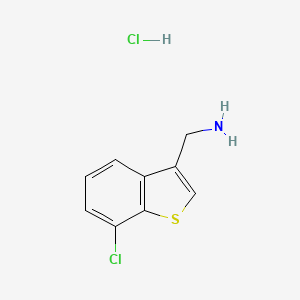
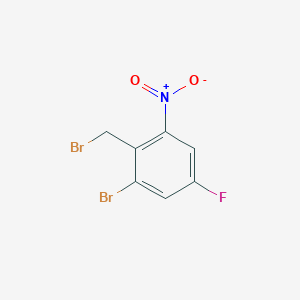
![1-{Bicyclo[4.1.0]heptan-1-yl}-2-chloroethan-1-one](/img/structure/B13516051.png)
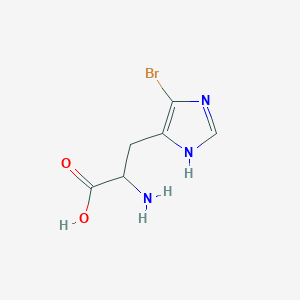
![tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate](/img/structure/B13516061.png)
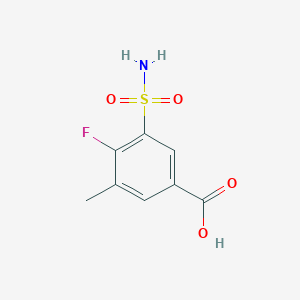
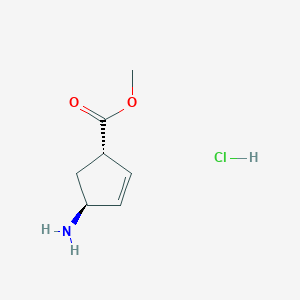
![tert-butyl3-ethynyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13516096.png)
